REACTION_CXSMILES
|
OO.[F:3][C:4]1[C:9]([F:10])=[CH:8][C:7]([CH3:11])=[CH:6][C:5]=1[O:12]B(O)O>S([O-])(O)=O.[Na+]>[F:3][C:4]1[C:9]([F:10])=[CH:8][C:7]([CH3:11])=[CH:6][C:5]=1[OH:12] |f:2.3|
|
Name
|
|
Quantity
|
53.1 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
compound ( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1F)C)OB(O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Under cooling with an ice bath
|
Type
|
DISSOLUTION
|
Details
|
having been dissolved in 300 mL
|
Type
|
TEMPERATURE
|
Details
|
Under cooling with an ice bath
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether, which
|
Type
|
ADDITION
|
Details
|
was added to the organic layer
|
Type
|
WASH
|
Details
|
the organic layer was washed with a saturated sodium hydrogen sulfite aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline and then dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1F)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |